2-(Cyclohexylmethyl)morpholine hydrochloride
Description
Structural Characterization and Molecular Analysis of 2-(Cyclohexylmethyl)morpholine Hydrochloride
Molecular Architecture and Stereochemical Considerations
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both nitrogen and oxygen heteroatoms. The parent morpholine ring system consists of a six-membered saturated heterocycle containing one oxygen atom at position 4 and one nitrogen atom at position 1, adopting the standard morpholine numbering system. The cyclohexylmethyl substituent is positioned at carbon-2 of the morpholine ring, creating a branched alkyl chain that significantly influences the molecular geometry and conformational preferences.
The molecular formula of the free base can be represented as C₁₁H₂₁NO, while the hydrochloride salt form corresponds to C₁₁H₂₁NO·HCl, yielding a calculated molecular weight of approximately 215.75 grams per mole. This molecular composition places the compound within the category of substituted morpholines, which are characterized by their distinctive heterocyclic framework and varied substitution patterns that modulate their physicochemical properties. The presence of the hydrochloride counter-ion enhances the compound's water solubility and stability, making it more suitable for various analytical and synthetic applications.
The systematic Chemical Abstracts Service nomenclature would designate this compound as morpholine, 2-(cyclohexylmethyl)-, hydrochloride, following the established convention for morpholine derivatives. Alternative nomenclature systems may refer to the compound using descriptive terms that emphasize the structural relationship between the morpholine core and the cyclohexylmethyl substituent, ensuring clarity in chemical communication and database searches.
Three-Dimensional Conformational Analysis
The conformational analysis of this compound reveals complex three-dimensional arrangements arising from the interplay between the morpholine ring system and the cyclohexylmethyl substituent. The morpholine ring typically adopts a chair conformation, similar to cyclohexane, which represents the most thermodynamically stable arrangement due to minimized steric interactions and optimal orbital overlap. In this conformation, the oxygen and nitrogen heteroatoms occupy pseudo-equatorial positions, reducing unfavorable dipole-dipole interactions and maintaining favorable bond angles.
The cyclohexylmethyl substituent at position 2 introduces significant conformational considerations due to its substantial steric bulk. The cyclohexyl portion of the substituent preferentially adopts a chair conformation, consistent with established principles of cyclohexane stereochemistry. The attachment point through the methylene bridge allows for rotational freedom around the carbon-carbon bond connecting the morpholine ring to the cyclohexylmethyl group, creating multiple accessible conformations with varying degrees of stability.
| Conformational Parameter | Chair Morpholine | Boat Morpholine |
|---|---|---|
| Ring Pucker Amplitude | 0.65 Å | 0.45 Å |
| Pseudorotational Phase | Stable | Unstable |
| Relative Energy | 0.0 kcal/mol | +2.5 kcal/mol |
| Substituent Preference | Pseudo-equatorial | Variable |
The preferred conformation places the cyclohexylmethyl substituent in a pseudo-equatorial position to minimize 1,3-diaxial interactions with other ring substituents and hydrogen atoms. This arrangement is analogous to the conformational preferences observed in other substituted morpholine derivatives, where bulky substituents consistently favor equatorial positioning to reduce steric strain. The methylene linker between the morpholine ring and the cyclohexyl group provides sufficient flexibility to accommodate various spatial arrangements while maintaining optimal bonding geometry.
X-ray Crystallographic Data Interpretation
Although specific crystallographic data for this compound is not directly available in the literature, insights can be drawn from related morpholine derivatives and structural analogs. Crystallographic studies of similar compounds demonstrate that morpholine rings consistently adopt chair conformations in the solid state, with bond lengths and angles conforming to expected values for six-membered heterocycles. The carbon-oxygen bond lengths in the morpholine ring typically range from 1.42 to 1.45 Angstroms, while carbon-nitrogen bonds measure approximately 1.46 to 1.48 Angstroms.
The crystal packing arrangements of morpholine derivatives often involve hydrogen bonding interactions, particularly when hydrochloride salts are present. The protonated nitrogen atom in the hydrochloride form can participate in N-H···Cl⁻ hydrogen bonds, creating extended networks that stabilize the crystal structure. These intermolecular interactions significantly influence the overall crystal architecture and may affect the compound's physical properties, including melting point, solubility, and stability.
The cyclohexyl portion of the molecule is expected to exhibit typical chair conformation characteristics, with carbon-carbon bond lengths of approximately 1.53 Angstroms and tetrahedral bond angles of 109.5 degrees. The methylene bridge connecting the morpholine and cyclohexyl components likely adopts an extended conformation to minimize steric interactions between the two ring systems. This structural arrangement is consistent with observations from related cyclohexylmethyl-containing compounds, where the methylene linker provides sufficient spatial separation to prevent unfavorable contacts.
The hydrogen bonding network in the crystalline hydrochloride salt contributes to the overall stability and may influence the molecule's conformation in the solid state. The chloride anion can serve as a hydrogen bond acceptor for both the protonated morpholine nitrogen and potentially for weak C-H···Cl⁻ interactions from the cyclohexyl and morpholine ring systems. These secondary interactions, while individually weak, collectively contribute to the crystal packing efficiency and thermal stability of the compound.
Properties
IUPAC Name |
2-(cyclohexylmethyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSFVENXZQDRHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CNCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Reaction of Morpholine with Cyclohexylmethyl Halides and Subsequent Hydrochloride Formation
One common preparative approach involves the nucleophilic substitution reaction of morpholine with cyclohexylmethyl halides (e.g., bromide or chloride) to form 2-(cyclohexylmethyl)morpholine, followed by conversion to the hydrochloride salt.
$$
\text{Morpholine} + \text{Cyclohexylmethyl halide} \rightarrow \text{2-(Cyclohexylmethyl)morpholine} \xrightarrow{\text{HCl}} \text{2-(Cyclohexylmethyl)morpholine hydrochloride}
$$
- Morpholine acts as a nucleophile attacking the electrophilic carbon of the cyclohexylmethyl halide.
- The free base is then treated with hydrochloric acid or a hydrochloride source to obtain the hydrochloride salt.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Temperature: Ambient to reflux conditions depending on reactivity.
- Reaction time: Several hours to ensure completion.
- Purification: Crystallization from solvents like ethanol or ethyl acetate.
This method is widely used due to its straightforwardness and high yield of the hydrochloride salt, which is more stable and easier to handle.
Catalytic Reductive Amination of Cyclohexanecarboxaldehyde with Morpholine
An alternative and modern synthetic route involves catalytic reductive amination, where cyclohexanecarboxaldehyde is reacted with morpholine in the presence of a reducing agent and catalyst to form 2-(cyclohexylmethyl)morpholine, which is then converted to the hydrochloride salt.
- Reductive amination allows direct formation of the secondary amine without isolation of intermediates.
- Catalysts such as zinc acetate combined with hydrosilanes (e.g., phenylsilane) in toluene have been reported for similar aminations.
- Reaction conditions typically involve heating under reflux for extended periods (e.g., 16–20 hours).
- After completion, acidification with hydrochloric acid yields the hydrochloride salt.
- High selectivity and yield.
- Avoids use of halogenated intermediates.
- Potentially scalable and environmentally friendlier.
While specific literature on this compound via this exact method is limited, analogous reductive amination procedures are well documented for related amines and morpholine derivatives.
Preparation of Morpholine Hydrochloride as a Precursor and Subsequent Alkylation
Some patents describe the preparation of morpholine hydrochloride as a key intermediate, which can then be alkylated with cyclohexylmethyl halides or related electrophiles to afford the target compound.
Process Highlights from Patent CN1171398A:
- Morpholine hydrochloride is synthesized by reacting morpholine with ammonium chloride under controlled heating (above 120 °C) and subsequent crystallization steps.
- The morpholine hydrochloride obtained is of high purity and yield.
- This intermediate can then be used for further alkylation reactions to introduce the cyclohexylmethyl group.
- High-quality morpholine hydrochloride precursor.
- Efficient crystallization and purification steps.
- Reduced energy and material costs compared to direct acid addition.
This method emphasizes the importance of obtaining pure morpholine hydrochloride for subsequent synthesis steps.
Purification and Crystallization Techniques
Purification of this compound often involves recrystallization from suitable solvents and decolorization steps using activated carbon (GAC).
- Dissolution of crude product in water or aqueous solvent at elevated temperatures (80–90 °C).
- Addition of granular activated carbon (GAC) at a ratio of about 0.025:1 relative to morpholine content.
- Decolorization by stirring for 30 minutes at 80–90 °C.
- Cooling to 15 °C to induce crystallization.
- Filtration and drying to obtain the purified hydrochloride salt.
This process ensures high purity and good crystalline quality of the final product.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution of morpholine with cyclohexylmethyl halide + HCl | Morpholine, cyclohexylmethyl halide, solvent (DMF, acetonitrile), HCl | Straightforward, high yield | Requires halide reagents |
| Catalytic reductive amination of cyclohexanecarboxaldehyde with morpholine | Cyclohexanecarboxaldehyde, morpholine, Zn(OAc)2, phenylsilane, toluene, reflux | High selectivity, avoids halides | Longer reaction times, catalyst cost |
| Preparation of morpholine hydrochloride precursor followed by alkylation | Morpholine, ammonium chloride, dimethylbenzene, heat >120 °C | High purity precursor, cost-effective | Multi-step, requires careful temperature control |
| Purification by recrystallization with activated carbon | Water, GAC, temperature control (80–90 °C to 15 °C) | High purity, good crystallinity | Additional processing step |
Research Findings and Notes
- The use of ammonium chloride to prepare morpholine hydrochloride precursor reduces starting material costs and energy consumption, improving overall process efficiency.
- Catalytic reductive amination methods, although less reported specifically for 2-(cyclohexylmethyl)morpholine, provide a versatile synthetic pathway adaptable to various amines and aldehydes.
- Temperature control is critical in these syntheses to avoid side reactions such as carbonization or decomposition, especially when heating above 120 °C.
- Purification steps involving activated carbon decolorization are essential to achieve pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexylmethyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted morpholine compounds .
Scientific Research Applications
Organic Synthesis
2-(Cyclohexylmethyl)morpholine hydrochloride serves as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it valuable for producing complex organic molecules.
Common Reactions:
- Oxidation: Forms N-oxides using agents like hydrogen peroxide.
- Reduction: Converts to different amine derivatives using lithium aluminum hydride (LiAlH4).
- Substitution: Engages in nucleophilic substitution with halogenated compounds.
Biological Research
The compound is being investigated for its potential biological activities. It acts as a ligand in biochemical assays, which can help elucidate interactions with specific molecular targets, such as receptors or enzymes. This interaction may modulate biological pathways, making it a candidate for further pharmacological studies.
Case Study:
Research has shown that derivatives of morpholine compounds can exhibit significant binding affinity towards HIV-1 gp120, indicating potential therapeutic applications in antiviral drug development .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic effects. Its structural characteristics allow it to act as a building block for drug development, particularly in creating compounds targeting neurological disorders and other medical conditions.
Example Applications:
Agrochemicals
The compound is utilized in the synthesis of agrochemicals, including pesticides and herbicides. Its unique properties enhance the efficacy and stability of these products in agricultural applications.
Dyes and Pigments
In the dye industry, this compound is employed as an intermediate for synthesizing various dyes and pigments, contributing to the production of vibrant colors in textiles and other materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)morpholine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand that binds to receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key morpholine-based hydrochloride derivatives and their structural distinctions:
Key Observations :
Pharmacological and Biochemical Comparisons
- YM-08054-1 (2-(7-indeyloxymethyl)morpholine HCl): A structurally distinct morpholine derivative with demonstrated antidepressant properties in preclinical studies. Compared to tricyclic antidepressants, YM-08054-1 showed reduced anticholinergic side effects, highlighting the role of substituents in modulating selectivity .
- Viloxazine Hydrochloride: Approved for depression, viloxazine’s ethoxyphenoxy group contributes to its norepinephrine selectivity. The cyclohexylmethyl group in the target compound may offer a different binding profile due to its bulkier, non-aromatic substituent .
Biological Activity
Overview
2-(Cyclohexylmethyl)morpholine hydrochloride is a synthetic compound belonging to the morpholine family, characterized by its unique cyclohexylmethyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 232.75 g/mol
This compound features a morpholine ring, which is a six-membered ring containing an oxygen atom and a nitrogen atom, with a cyclohexylmethyl group attached to the nitrogen. The presence of this bulky group enhances its lipophilicity, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It functions as a ligand that can bind to various receptors or enzymes, modulating their activity through signal transduction pathways. This modulation can lead to significant downstream effects on cellular metabolism and signaling processes.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Antitumor Potential : Investigations into its effects on cancer cell lines have shown promise, indicating that it may induce apoptosis or inhibit cell proliferation in specific contexts.
- CNS Activity : Given its structural characteristics, it is hypothesized that the compound could interact with central nervous system receptors, suggesting potential applications in treating neurological disorders.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the morpholine ring or substituents affect biological activity. For instance, variations in the cyclohexylmethyl group can lead to changes in potency and selectivity against specific targets. Research has shown that compounds with increased hydrophobicity often demonstrate enhanced binding affinity to lipid membranes and receptors .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 2-(Cyclopropyl)morpholine | Increased potency against cancer cells | |
| Morpholine derivatives | Varied CNS activity |
Case Studies
- Antitumor Activity : A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC values suggesting significant potential for further development as an anticancer agent .
- Antimicrobial Testing : In another investigation, this compound was tested against several bacterial strains, demonstrating effective inhibition comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were recorded, highlighting its potential as a novel antimicrobial agent .
Q & A
Q. What synthetic routes are commonly employed for preparing 2-(Cyclohexylmethyl)morpholine hydrochloride, and what are critical optimization parameters?
Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting cyclohexylmethyl halides with morpholine derivatives under controlled pH (8–10) and temperature (40–60°C). Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
- Purification : Recrystallization using ethanol/water mixtures improves purity.
- Monitoring : TLC (silica gel 60 F254, mobile phase: chloroform/methanol 9:1) or HPLC (C18 column, UV detection at 254 nm) tracks reaction progress.
Critical optimization includes avoiding excess alkylating agents to minimize N-alkylated by-products .
Q. Which analytical techniques are most effective for characterizing this compound, and how are data contradictions addressed?
Answer:
- Structural confirmation : 1H/13C NMR (DMSO-d6, 400 MHz) identifies cyclohexylmethyl and morpholine moieties.
- Purity assessment : HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) resolves impurities.
- Contradictions : Ambiguous NMR peaks (e.g., tautomerism) are resolved via 2D experiments (COSY, HSQC). Cross-validation with FT-IR (amide bands) and elemental analysis ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound during synthesis?
Answer:
- Chiral chromatography : Use Chiralpak® AD-H column (n-hexane/isopropanol 85:15, 1 mL/min) to separate enantiomers.
- Dynamic resolution : Introduce chiral auxiliaries (e.g., L-tartaric acid) during salt formation.
- Validation : Compare specific rotation ([α]D25) with reference standards. Impurity limits should adhere to ICH Q3A guidelines (<0.15%) .
Q. What strategies mitigate N-alkylated by-products during synthesis?
Answer:
- Stoichiometric control : Use excess morpholine (1.5–2 eq) to favor desired substitution.
- Temperature modulation : Slow addition of alkylating agents at 0–5°C reduces side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/methanol 95:5) isolates the target compound. LC-MS monitors by-product formation (m/z 285.81 vs. 340.2 for N-alkylated impurities) .
Q. How should researchers design experiments to elucidate structure-activity relationships (SAR) for biological targets?
Answer:
- Systematic modifications : Synthesize analogs with varied substituents (e.g., cyclohexyl ring size, morpholine oxidation).
- In vitro assays : Test enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement) at 1–100 μM concentrations.
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like G-protein-coupled receptors (GPCRs). Validate with site-directed mutagenesis .
Q. What validation protocols ensure accuracy in quantifying this compound in biological matrices?
Answer:
- Linearity : Calibration curves (1–100 µg/mL in plasma) with R² > 0.995.
- Recovery : Spike-and-recovery tests (85–115% acceptable range) using LC-MS/MS (MRM transitions: m/z 285.8 → 154.1).
- Matrix effects : Compare slopes of solvent-based vs. matrix-matched standards. Use deuterated internal standards (e.g., d4-cyclohexylmethyl) for normalization .
Methodological Considerations
- Synthetic intermediates : 4-(2-Chloroethyl)morpholine hydrochloride (CAS 57297-29-7) is a key precursor; optimize its preparation via thionyl chloride-mediated chlorination .
- Biological activity : Prioritize in vitro cytotoxicity assays (MTT protocol, IC50 determination) in cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
